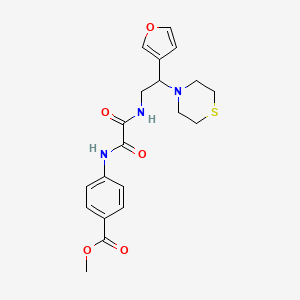

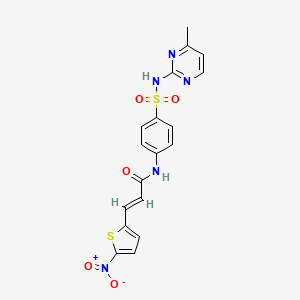

Methyl 4-(2-((2-(furan-3-yl)-2-thiomorpholinoethyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations .

Molecular Structure Analysis

Furan is a five-membered ring with four carbon atoms and one oxygen atom. The oxygen atom and two of the carbon atoms are part of a conjugated system of pi electrons, which makes furan aromatic .

Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions. For example, they can participate in cycloaddition and cycloisomerization reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely depending on their specific structures. Furan itself is a volatile, colorless liquid that is soluble in common organic solvents .

Applications De Recherche Scientifique

Synthesis and Structural Studies

Cyclization in Base Presence

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes cyclization exclusively to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid in the presence of bases, irrespective of the base strength (Ukrainets et al., 2014).

Novel Compound Synthesis

Synthesis of novel compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones has been reported starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate and methyl 2-(2-methoxy-2-oxoethyl)benzoate. This process involves transformation of ester functionalities to the acid and further reactions to form hydrazone derivatives and fused pyridazinone skeleton (Koza et al., 2013).

Diels−Alder Reaction Studies

Investigation into the Diels−Alder reaction of 5-amino-2-furancarboxylic acid methyl ester with dienophiles has been conducted, showing high regioselectivity and yielding polysubstituted anilines. The reaction's preference is influenced by the electron-withdrawing group's position relative to the amino group (Padwa et al., 1997).

Synthesis of Fused Pyridazinone Skeleton

A study shows the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, including unprecedented heterocyclic skeletons, via transformation of methyl 4-aminopyrrole-2-carboxylate into the corresponding diazo compound, followed by intramolecular azo coupling (Galenko et al., 2016).

Material and Chemical Properties

Corrosion Inhibition Studies

Amino acid compounds, including those with furan-2-yl moieties, have been studied for their potential as corrosion inhibitors for N80 steel in HCl solution. These studies involve electrochemical methods and theoretical approaches to understand the adsorption and inhibition mechanisms (Yadav et al., 2015).

Antagonistic Activity Against Human Leukotriene Receptors

Compounds like (E)-2-Acetyl-4-(2-diethylcarbamoyl-1-methylvinyl)-7-(1-phenylethoxy)benzo[b]furan have been prepared and evaluated for their leukotriene B4 (LTB4) antagonistic activity against human BLT1 and BLT2 receptors (Ando et al., 2004).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[2-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-27-20(26)14-2-4-16(5-3-14)22-19(25)18(24)21-12-17(15-6-9-28-13-15)23-7-10-29-11-8-23/h2-6,9,13,17H,7-8,10-12H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSHGTIOCTUVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((2-(furan-3-yl)-2-thiomorpholinoethyl)amino)-2-oxoacetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)

![3-[(9-Methylpurin-6-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2449131.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449135.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)

![N-cyclopentyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2449139.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2449147.png)

![3-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2449149.png)